

Clindamycin Sulfoxide: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Clindamycin Sulfoxide*

Cat. No.: *B601441*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of **clindamycin sulfoxide**, the primary active metabolite of the lincosamide antibiotic, clindamycin. This document details its chemical identity, including its CAS number and synonyms, and presents key quantitative data in a structured format. Detailed experimental protocols for its chemical synthesis, in-vitro metabolism, and antimicrobial susceptibility testing are provided. Furthermore, the guide describes the metabolic pathway of its formation and its mechanism of action, complete with a visual representation to aid in comprehension. This guide is intended to be a valuable resource for researchers and professionals involved in drug development and microbiological research.

Chemical Identity and Properties

Clindamycin sulfoxide is the major metabolite of clindamycin, formed through the oxidation of the sulfide group. It retains antimicrobial activity and is a key consideration in the pharmacokinetic and pharmacodynamic profiling of clindamycin.

Property	Value	Reference(s)
CAS Number	22431-46-5	[1][2][3][4][5][6][7][8][9][10][11]
Molecular Formula	C ₁₈ H ₃₃ ClN ₂ O ₆ S	[1][2][3][4][10][11]
Molecular Weight	440.98 g/mol	[2][3][10][11]
Purity	≥90% (as a mixture of diastereomers)	[1]
Appearance	Off-white solid	[11]
Solubility	Slightly soluble in methanol and water.	[1]
Storage	-20°C	[1][11]

Synonyms:

- U-25026A[1][6]
- 7(S)-Chloro-7-deoxylincomycin sulfoxide[3][6][12]
- (2S,4R)-N-((1S,2S)-2-chloro-1-((2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(methylsulfinyl)tetrahydro-2H-pyran-2-yl)propyl)-1-methyl-4-propylpyrrolidine-2-carboxamide[12]
- 7-Chloro-1,6,7,8-tetradeoxy-6-[[[(2S,4R)-1-methyl-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1-(methylsulfinyl)-L-threo-α-D-galacto-octopyranose[1][5]

Quantitative Data

Antimicrobial Activity

Clindamycin sulfoxide has demonstrated in-vitro activity against various anaerobic bacteria. The minimum inhibitory concentrations (MICs) for several species are summarized below.

Bacterial Species	MIC (mg/L)	Reference(s)
Prevotella prevotti	2	[1] [12]
Bacteroides fragilis	2	[1] [12]
Clostridium sordellii	1	[1] [12]

Experimental Protocols

Chemical Synthesis of Clindamycin Sulfoxide

This protocol is adapted from the synthesis method described in patent CN105294786A, where clindamycin is oxidized using hydrogen peroxide.

Materials:

- Clindamycin hydrochloride
- 30% Hydrogen peroxide solution
- Water
- Ethanol
- Round-bottom flask
- Stirring apparatus
- Water bath or ice bath
- Filtration apparatus
- Drying oven

Procedure:

- In a 50 ml round-bottom flask, dissolve 5.10 g of clindamycin in 2 ml of water.

- Add 4.5 ml of a 30% aqueous hydrogen peroxide solution to the flask. The molar ratio of clindamycin to hydrogen peroxide should be approximately 1:3 to 1:5.
- Stir the reaction mixture. The reaction can be carried out at a temperature between 10°C and 50°C. For a controlled reaction, an ice bath (10°C) can be used, with a reaction time of 2 hours. Alternatively, a water bath at 50°C for 30 minutes can be employed.
- After the reaction is complete, add a threefold volume of ethanol to the solution to precipitate the **clindamycin sulfoxide**.
- Collect the solid precipitate by suction filtration.
- Dry the solid product in a vacuum oven at normal temperature.
- The expected yield of **clindamycin sulfoxide** is approximately 97%.

In-vitro Metabolism of Clindamycin to Clindamycin Sulfoxide

This protocol outlines the procedure for studying the metabolism of clindamycin to **clindamycin sulfoxide** using human liver microsomes, based on established methodologies. The primary enzyme responsible for this conversion is Cytochrome P450 3A4 (CYP3A4).

Materials:

- Human liver microsomes (pooled)
- Clindamycin
- NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)
- Phosphate buffer (pH 7.4)
- Incubator or water bath at 37°C
- Quenching solution (e.g., acetonitrile or methanol)

- Centrifuge
- LC-MS/MS system for analysis

Procedure:

- Prepare a stock solution of clindamycin in a suitable solvent (e.g., methanol or water).
- In a microcentrifuge tube, pre-incubate the human liver microsomes (final concentration typically 0.2-1 mg/mL) in phosphate buffer (pH 7.4) at 37°C for 5-10 minutes.
- Add clindamycin to the incubation mixture at the desired concentration (e.g., 1-100 µM) and briefly pre-incubate.
- Initiate the metabolic reaction by adding the NADPH regenerating system.
- Incubate the mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
- Terminate the reaction by adding an equal volume of a cold quenching solution (e.g., acetonitrile).
- Centrifuge the samples to pellet the precipitated proteins.
- Transfer the supernatant to a new tube for analysis.
- Analyze the formation of **clindamycin sulfoxide** using a validated LC-MS/MS method.

Antimicrobial Susceptibility Testing

The antimicrobial activity of **clindamycin sulfoxide** is determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method as standardized by ISO 20776-1:2019.

Materials:

- **Clindamycin sulfoxide** stock solution
- Cation-adjusted Mueller-Hinton Broth (CAMHB)

- 96-well microtiter plates
- Bacterial inoculum standardized to 0.5 McFarland
- Incubator at $35 \pm 2^{\circ}\text{C}$

Procedure:

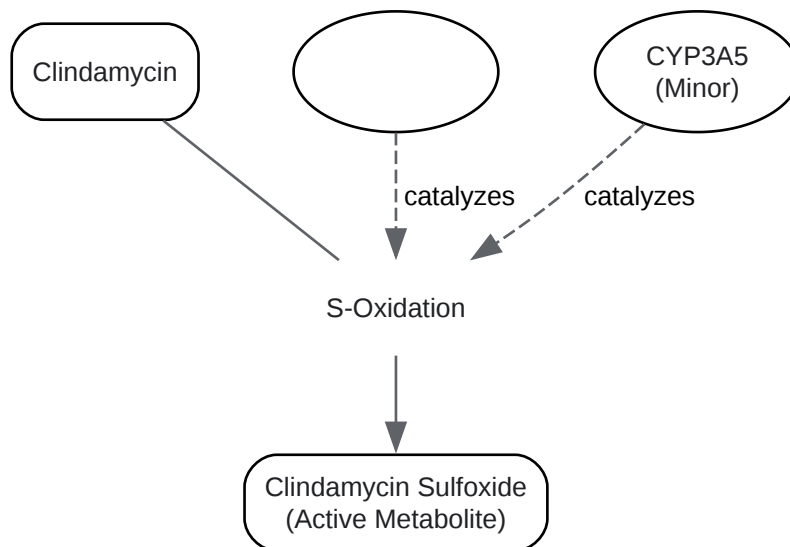
- Prepare a serial two-fold dilution of the **clindamycin sulfoxide** stock solution in CAMHB in the wells of a 96-well microtiter plate. The final volume in each well should be 50 μL .
- Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5×10^5 CFU/mL in each well.
- Inoculate each well of the microtiter plate with 50 μL of the standardized bacterial suspension, bringing the total volume to 100 μL .
- Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
- Incubate the plates at $35 \pm 2^{\circ}\text{C}$ for 16-20 hours in ambient air.
- The MIC is defined as the lowest concentration of **clindamycin sulfoxide** that completely inhibits visible growth of the organism as detected by the unaided eye.

Metabolic Pathway and Mechanism of Action

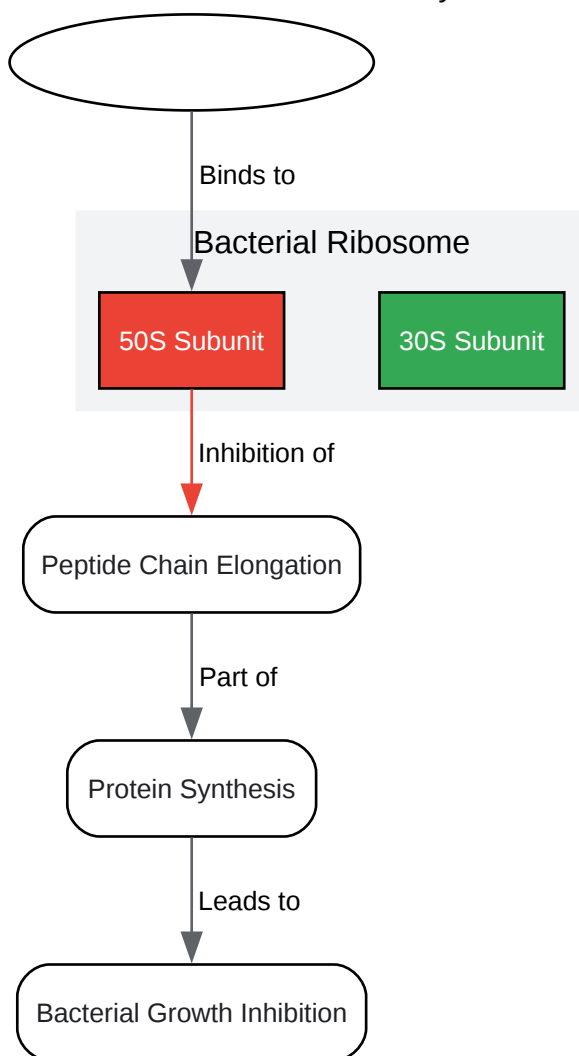
Metabolic Formation of Clindamycin Sulfoxide

Clindamycin is primarily metabolized in the liver by the cytochrome P450 enzyme system. Specifically, CYP3A4 is the major isozyme responsible for the S-oxidation of clindamycin to its active metabolite, **clindamycin sulfoxide**. A minor contribution from CYP3A5 has also been noted. This metabolic conversion is a key step in the in vivo processing of clindamycin.

Metabolic Pathway of Clindamycin to Clindamycin Sulfoxide



Mechanism of Action of Clindamycin Sulfoxide



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